"2-[1-(bromomethyl)cyclopropyl]acetonitrile" CAS number 338392-48-6
"2-[1-(bromomethyl)cyclopropyl]acetonitrile" CAS number 338392-48-6
An In-Depth Technical Guide to 2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS 338392-48-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[1-(bromomethyl)cyclopropyl]acetonitrile, a specialized chemical intermediate pivotal to modern drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in established scientific principles and field-proven insights.
Strategic Importance in Medicinal Chemistry
2-[1-(bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) is a bifunctional building block of significant interest. Its structure uniquely combines a strained cyclopropyl ring, a reactive primary bromide, and a versatile nitrile group. The cyclopropane moiety is a highly valued motif in drug design, often introduced to enhance metabolic stability, improve potency, modulate solubility, and reduce off-target effects by imposing conformational constraints on a molecule.[1][2] The presence of both a nucleophilic displacement site (the bromomethyl group) and a group that can be hydrolyzed, reduced, or otherwise transformed (the nitrile) makes this compound a versatile starting point for constructing complex molecular architectures.[3]
The strategic value of this reagent lies in its ability to introduce the "cyclopropylmethyl" fragment, a common feature in numerous therapeutic agents, while providing a synthetic handle for further molecular elaboration.[4]
Physicochemical and Handling Profile
A clear understanding of the compound's properties is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 338392-48-6 | [5][6][7][8] |
| Molecular Formula | C₆H₈BrN | [6][7][8] |
| Molecular Weight | 174.04 g/mol | [6][7] |
| IUPAC Name | 2-[1-(bromomethyl)cyclopropyl]acetonitrile | [5][8] |
| Synonyms | [1-(Bromomethyl)cyclopropyl]acetonitrile, Cyclopropaneacetonitrile, 1-(bromomethyl)- | [5] |
| Appearance | Liquid (inferred from related compounds) | [8][9] |
| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C. Shipped in a cold pack. | [6][8] |
Synthesis and Mechanistic Considerations
While a direct, peer-reviewed synthesis for 2-[1-(bromomethyl)cyclopropyl]acetonitrile is not detailed in the provided results, a logical and efficient synthetic route can be extrapolated from established methods for analogous structures.[10][11] The most plausible approach involves the nucleophilic substitution of a di-halogenated precursor or the conversion of a hydroxymethyl intermediate.
A key precursor is often 1-(hydroxymethyl)cyclopropylacetonitrile. A patented method describes its synthesis beginning from materials like pentaerythritol, which undergoes bromination and cyclization.[10][11] The final step to obtain the target molecule would be the conversion of the hydroxyl group to a bromide.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Protocol: Bromination of 1-(hydroxymethyl)cyclopropylacetonitrile
This protocol is a representative example based on standard organic chemistry transformations for converting primary alcohols to bromides.
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, add the precursor, 1-(hydroxymethyl)cyclopropylacetonitrile.
-
Solvent: Dissolve the precursor in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical to prevent quenching of the brominating agent and unwanted side reactions. Cooling mitigates the exothermic nature of the reaction.
-
-
Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise via a syringe. Typically, 1.1 to 1.3 equivalents are used.
-
Causality: PBr₃ is a classic and effective reagent for this transformation. A slight excess ensures complete conversion of the starting alcohol. Slow addition maintains temperature control.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Causality: This step neutralizes any remaining acidic reagents. The addition must be slow to control the effervescence from CO₂ evolution.
-
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.
Applications in Drug Discovery & Development
The utility of 2-[1-(bromomethyl)cyclopropyl]acetonitrile stems from its dual reactivity, enabling its use as a versatile scaffold in the synthesis of pharmacologically active molecules.
Key Structural Contributions:
-
Metabolic Shielding: The cyclopropyl group can block sites of metabolism, increasing a drug's half-life.[1][2] For example, it can replace a more metabolically labile isopropyl or tert-butyl group.
-
Potency Enhancement: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[1][2]
-
Vector for Elaboration:
-
The bromomethyl group is an excellent electrophile for Sₙ2 reactions, allowing for covalent linkage to nucleophiles such as amines, thiols, or alcohols, which are common functionalities in drug scaffolds. This is a primary method for introducing the cyclopropylmethyl moiety.[4]
-
The nitrile group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, providing multiple pathways for diversification and structure-activity relationship (SAR) studies.
-
This compound is a precursor for intermediates used in synthesizing drugs across various therapeutic areas, including antivirals, kinase inhibitors, and central nervous system agents.[12]
Caption: Relationship between the compound's structure and its benefits in drug design.
Analytical Characterization Protocols
Ensuring the purity and identity of 2-[1-(bromomethyl)cyclopropyl]acetonitrile is critical for its use in regulated pharmaceutical synthesis. HPLC and GC are the primary analytical techniques employed.
| Method | Typical Conditions | Purpose |
| Gas Chromatography (GC) | Column: Optima Delta-6 (or similar). Oven Program: 40°C initial, ramp at 5°/min to 125°C. Injector/Detector Temp: 250°C / 280°C. Sample: ~75 g/L in THF.[13] | Purity assessment, detection of volatile impurities, and reaction monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Mode: Hydrophilic Interaction Liquid Chromatography (HILIC). Stationary Phase: Bare silica column. Mobile Phase: Acetonitrile/Ammonium Formate Buffer (e.g., 90:10 v/v).[14][15] Detection: UV (if applicable) or Mass Spectrometry (MS). | Purity assessment, quantification, and analysis of non-volatile impurities or degradation products. |
Self-Validating Protocol: GC Purity Assay
-
System Preparation: Install an appropriate capillary column (e.g., Optima Delta-6) in the GC. Set injector and detector (FID) temperatures to 250°C and 280°C, respectively.[13]
-
Oven Program: Equilibrate the oven at 40°C. Program a temperature ramp of 5°C per minute up to a final temperature of 125°C, holding for 15 minutes.[13]
-
Sample Preparation: Accurately weigh the sample and dissolve it in anhydrous tetrahydrofuran (THF) to a final concentration of approximately 75 g/L.[13]
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks (Area % method).
-
Trustworthiness: This method is self-validating as the clear separation of peaks and a stable baseline confirm system suitability. The response of a Flame Ionization Detector (FID) is roughly proportional to the carbon content of the analytes, making area percent a reliable estimate of purity for organic compounds.
-
Safety, Handling, and Storage
Given its structure as a brominated organic compound and a nitrile, 2-[1-(bromomethyl)cyclopropyl]acetonitrile must be handled with appropriate caution. The safety profile can be inferred from data on related compounds like (bromomethyl)cyclopropane and acetonitrile.[16][17][18][19]
-
Hazards: Assumed to be a flammable liquid and vapor.[18][20] Harmful if swallowed or inhaled.[8][16] Causes skin and serious eye irritation.[16][18] Nitriles can release hydrogen cyanide upon decomposition or metabolism.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[16]
Caption: Core safety and handling requirements for the compound.
Step-by-Step Handling Procedure:
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to prevent inhalation of vapors.[17] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[18]
-
Handling: Use spark-proof tools and ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[16][17] Avoid all personal contact.[20]
-
Storage: Keep the container tightly sealed when not in use.[16][18] Store in a designated, well-ventilated, cool, and dry area, preferably in a refrigerator rated for flammable materials at 2-8°C.[6][8][17]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-[1-(bromomethyl)cyclopropyl]acetonitrile stands out as a high-value, versatile intermediate for the pharmaceutical industry. Its unique combination of a metabolically robust cyclopropyl core, an electrophilic bromomethyl group, and a synthetically adaptable nitrile function provides medicinal chemists with a powerful tool for the efficient construction of novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of new therapeutics.
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- SAFETY D
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- [1-(Bromomethyl)cyclopropyl]acetonitrile | 338392-48-6 | NNA39248 - Biosynth. (URL: )
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- SAFETY D
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